

Sulopenem intravenous dosing complicated UTI

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sulopenem

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Clinical Trial Summary and Outcomes

The key Phase 3 trial (SURE-2) evaluated IV **sulopenem** for cUTI, including acute pyelonephritis. While the regimen was well-tolerated, it did not meet the primary non-inferiority endpoint compared to the standard of care [1] [2].

The table below summarizes the trial design and key outcomes:

Trial Aspect	SURE-2 (Phase 3) Details
ClinicalTrials.gov ID	Not provided in search results; refer to original publication [1].
Study Objective	Demonstrate non-inferiority of IV sulopenem → oral sulopenem vs. IV ertapenem → oral comparator [1].
Patient Population	Hospitalized adults with pyuria, bacteriuria, and signs/symptoms of cUTI or acute pyelonephritis [1].
Intervention Regimen	Test Arm: IV Sulopenem (1000 mg once daily) for ≥5 days, then oral sulopenem etzadroxil/probenecid (500 mg/500 mg twice daily) [1].

Trial Aspect	SURE-2 (Phase 3) Details
Comparator Regimen	Control Arm: IV Ertapenem (1000 mg once daily) for ≥ 5 days, then oral ciprofloxacin (500 mg twice daily) or amoxicillin-clavulanate (875 mg/125 mg twice daily) based on pathogen susceptibility [1].
Primary Endpoint	Overall success (combined clinical cure + microbiologic eradication) at Test-of-Cure (Day 21) in the microbiologic modified intent-to-treat (mMITT) population [1].
Key Efficacy Result	Sulopenem: 67.8% vs. Comparator: 73.9% (Difference: -6.1%; 95% CI: -12.0 to -0.1%). Non-inferiority was not demonstrated [1].
Safety Results	Both IV and oral sulopenem were well-tolerated, with a safety profile comparable to the comparator regimen [1] [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Data & Dosing Rationale

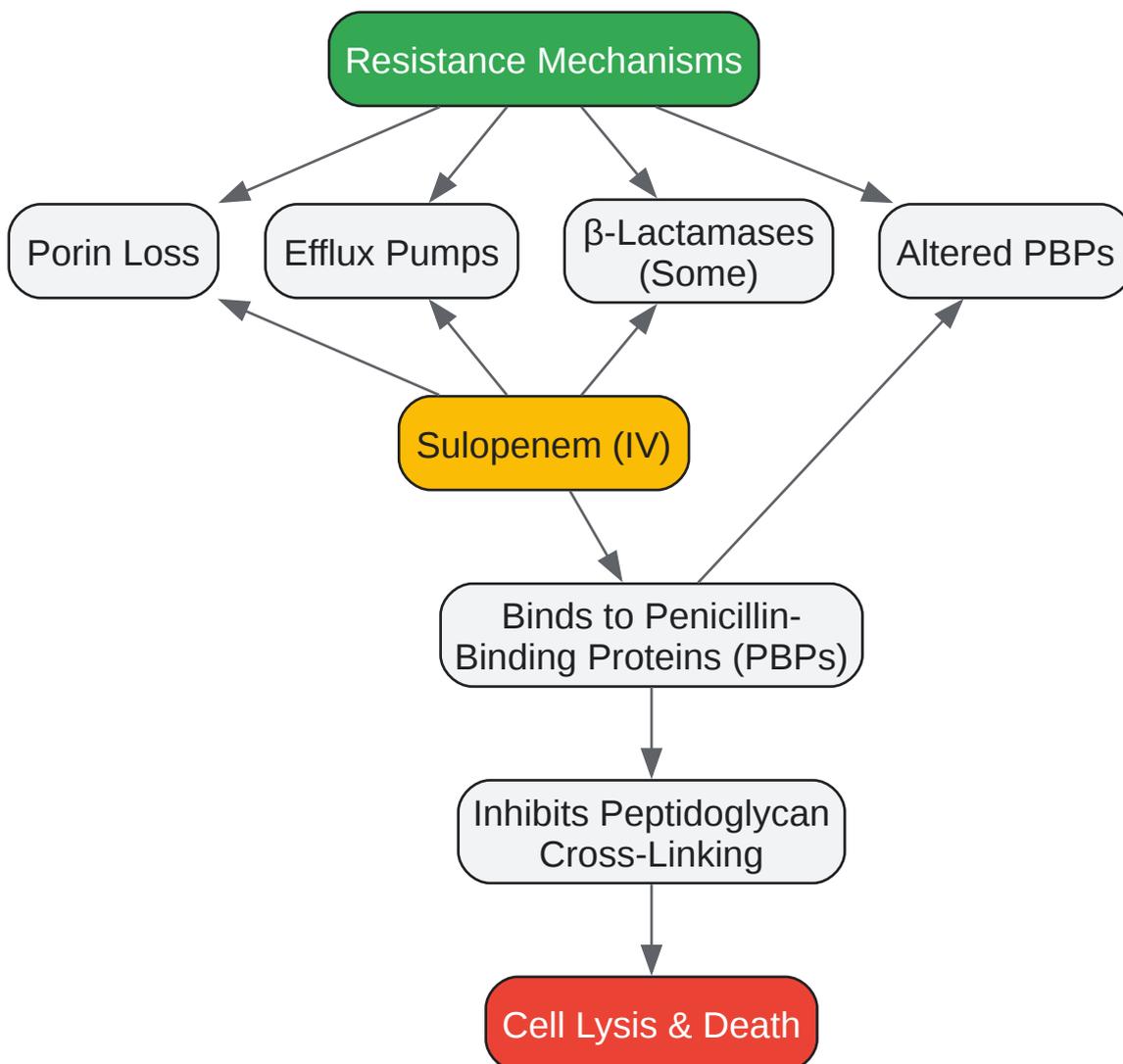
The dosing rationale for IV **sulopenem** is based on its time-dependent antibacterial activity, similar to other beta-lactams. The goal is to optimize the duration that free drug concentrations exceed the pathogen's Minimum Inhibitory Concentration (fT > MIC) [3] [2].

PK/PD Parameter	Value / Target
Protein Binding	~11% (Highly unbound) [2]
Primary PK/PD Index	fT > MIC (Percentage of time free drug concentration exceeds the MIC) [3]
Target for Bacteriostasis	fT > MIC of 8.6% - 17% [2]
Target for 2-log ₁₀ Kill	fT > MIC of 12% - 28% [2]
IV Dose	1000 mg administered once every 24 hours [1]

PK/PD Parameter	Value / Target
IV Infusion Duration	Not specified in results; refer to trial protocol for details.
Switch to Oral Therapy	After at least 5 days of IV therapy, if patient is clinically improving, can tolerate oral medication, and baseline pathogen is susceptible [1].

Mechanism of Action

Sulopenem is a thiopenem antibiotic that exerts bactericidal activity by inhibiting bacterial cell wall synthesis. The following diagram illustrates its mechanism of action and the factors influencing its efficacy.



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Experimental Protocols

For researchers, detailed methodologies from key studies are outlined below.

Dynamic In Vitro Infection Model for PK/PD Analysis [3]

This protocol characterizes the PK/PD of **sulopenem** against Enterobacterales.

- **Objective:** To determine the PK/PD index ($fT > MIC$, $fAUC/MIC$, fC_{max}/MIC) that best correlates with **sulopenem** efficacy and define magnitude of the target required for bacterial stasis and killing [3].
- **Bacterial Strains:** 10 Enterobacterales clinical isolates (including *E. coli* NCTC 13441) with **sulopenem** MICs ranging from 0.03 to 0.5 mg/L [3].
- **Model System:** One-compartment in vitro infection model with a 24-hour duration [3].
- **Drug Exposure:** Simulated human free-drug plasma concentration-time profiles following oral administration ($T_{max} = 2$ hr, $t_{1/2} = 1.18$ hr, protein binding = 10.7%) [3].
- **Dosing Regimens:**
 - **Dose-Fractionation:** Multiple total daily doses, fractionated into regimens administered every 4, 8, or 12 hours.
 - **Dose-Ranging:** A range of doses administered every 8 hours to achieve specific $fT > MIC$ targets.
- **Outcome Measurement:** Change in \log_{10} CFU/mL from baseline at 24 hours [3].
- **Data Analysis:** Relationship between the change in bacterial density and each PK/PD index was fit using Hill-type models to determine the index that best describes the activity (highest r^2) [3].

Phase 3 Clinical Trial (SURE-2) Key Protocol Elements [1]

- **Trial Design:** Multicenter, randomized, double-blind, double-dummy, comparative Phase 3 trial.
- **Randomization:** 1:1 randomization, stratified by type of infection (pyelonephritis vs. cUTI without pyelonephritis) [1].
- **Key Inclusion Criteria:**
 - Aged ≥ 18 years.
 - Positive urine specimen for both nitrite and pyuria.
 - Signs/symptoms of cUTI or acute pyelonephritis (e.g., fever, chills, flank pain, dysuria, costovertebral tenderness) [1].

- **Key Exclusion Criteria:**
 - Chronic indwelling catheters.
 - Complete obstruction, perinephric abscess, or need for surgical intervention.
 - Ileal loops or history of renal transplantation [1].
- **Efficacy Assessments:**
 - **Clinical Response:** Based on resolution of signs/symptoms (cure, failure, indeterminate).
 - **Microbiologic Response:** Per-patient and per-pathogen eradication (favourable, unfavourable, indeterminate) from quantitative urine cultures [1].
- **Primary Endpoint Analysis:** Overall success in the mMITT population at the Test-of-Cure visit (Day 21) [1].

Research Application Notes

- **Strategic Use in cUTI:** The IV-to-oral **sulopenem** regimen offers a potential treatment pathway for cUTIs caused by multidrug-resistant (MDR) pathogens, particularly **ESBL-producing and fluoroquinolone-non-susceptible Enterobacterales** [1] [2]. Its development highlights the value of oral step-down options for early hospital discharge.
- **Interpreting Clinical Data:** Failure to achieve non-inferiority in the SURE-2 trial was partly attributed to a higher rate of asymptomatic bacteriuria in the **sulopenem** arm compared to the ciprofloxacin step-down group. This underscores the challenge of using microbiologic endpoints and the potent activity of fluoroquinolones in this context [1].
- **Stewardship & Future Directions:** Given its specialized spectrum, **sulopenem** should be reserved for confirmed or suspected infections caused by MDR gram-negative organisms where limited oral options exist. Future research should focus on optimizing patient selection and understanding its role within antimicrobial stewardship programs [2].

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